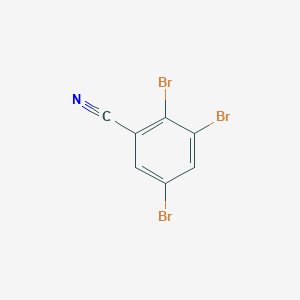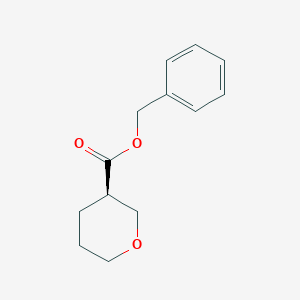![molecular formula C8H7Cl2N B12099787 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B12099787.png)
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine is an organic compound with the molecular formula C8H7Cl2N It belongs to the class of heterocyclic compounds, specifically pyridines fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable pyridine derivative, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of catalysts and solvents can also play a crucial role in enhancing the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms and the formation of reduced products.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces dechlorinated compounds. Substitution reactions result in the formation of new derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, targeting specific pathways and molecular targets.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism can vary depending on the context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dichloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
- 1,3-dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Uniqueness
Compared to similar compounds, 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine is unique due to its specific structural arrangement and the presence of two chlorine atoms at distinct positions
Properties
Molecular Formula |
C8H7Cl2N |
|---|---|
Molecular Weight |
188.05 g/mol |
IUPAC Name |
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C8H7Cl2N/c9-7-4-5-2-1-3-6(5)8(10)11-7/h4H,1-3H2 |
InChI Key |
NVSSGOHGTZCSHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NC(=C2C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12099706.png)


![7-Bromo-5-fluoro-2-methylbenzo[d]oxazole](/img/structure/B12099730.png)






![2,3,12,13-Tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane](/img/structure/B12099765.png)


![Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr](/img/structure/B12099791.png)
